An In-depth Technical Guide to the Basic Properties of 3-Methyl-3,9-diazaspiro[5.5]undecane Dihydrochloride
An In-depth Technical Guide to the Basic Properties of 3-Methyl-3,9-diazaspiro[5.5]undecane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride, a spirocyclic diamine with potential applications in neuroscience and pharmacology. This document collates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and biological evaluation, and visualizes key concepts through structured diagrams.
Core Chemical and Physical Properties
While specific experimental data for the dihydrochloride salt is limited, the properties of the free base, 3-Methyl-3,9-diazaspiro[5.5]undecane, provide a foundational understanding. The dihydrochloride salt is expected to be a crystalline solid with increased water solubility compared to the free base.
| Property | Value (for 3-Methyl-3,9-diazaspiro[5.5]undecane free base) | Reference |
| Molecular Formula | C₁₀H₂₀N₂ | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| CAS Number | 13323-45-0 | [1] |
| Physical Form | Liquid | |
| Flash Point | 106.405 °C | |
| Storage Temperature | 4 °C |
| Property | Predicted Value (for 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride) |
| Molecular Formula | C₁₀H₂₂Cl₂N₂ |
| Molecular Weight | 241.21 g/mol |
| Physical Form | Solid |
| Solubility | Expected to be soluble in water and polar protic solvents. |
Synthesis and Characterization
A plausible synthetic route to 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is proposed based on established methodologies for similar spirocyclic systems.
Experimental Protocol: Synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane
A potential synthesis of the 3-Methyl-3,9-diazaspiro[5.5]undecane core can be adapted from the Robinson annelation method used for analogous spiro-compounds[2].
Materials:
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1-Methyl-4-piperidone
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Methyl vinyl ketone
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Potassium hydroxide
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Toluene
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Hydrazine hydrate
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Palladium on carbon (10%)
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Ethanol
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Hydrochloric acid (ethanolic solution)
Procedure:
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Robinson Annelation: To a solution of 1-methyl-4-piperidone in toluene, add methyl vinyl ketone in the presence of a base such as potassium hydroxide. The reaction mixture is stirred at room temperature to facilitate the Michael addition, followed by heating to induce an intramolecular aldol condensation and subsequent dehydration to form the enone intermediate, 3-methyl-3-azaspiro[5.5]undec-7-en-9-one.
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Wolff-Kishner Reduction: The resulting enone is then subjected to a Wolff-Kishner reduction. The enone is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol to reduce the ketone and the double bond, yielding 3-Methyl-3,9-diazaspiro[5.5]undecane.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Conversion to Dihydrochloride Salt
Materials:
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3-Methyl-3,9-diazaspiro[5.5]undecane
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Anhydrous diethyl ether
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Anhydrous ethanolic hydrogen chloride
Procedure:
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Dissolve the purified 3-Methyl-3,9-diazaspiro[5.5]undecane free base in anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a solution of anhydrous hydrogen chloride in ethanol (or diethyl ether) dropwise with stirring.
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The dihydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Proposed Characterization
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¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product.
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FT-IR Spectroscopy: To identify characteristic functional group vibrations.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
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Melting Point Analysis: To determine the melting point of the dihydrochloride salt.
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Solubility Tests: To assess the solubility in various solvents.
Biological Activity: GABA-A Receptor Antagonism
Research on structurally related 3,9-diazaspiro[5.5]undecane derivatives has identified them as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor[3][4]. Compounds designated as 2027 and 018 have shown significant antagonist activity[3]. Further structure-activity relationship (SAR) studies led to the development of a simplified analog, 1e (an m-methylphenyl derivative), which exhibits a high binding affinity with a Kᵢ of 180 nM[3]. This suggests that the 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure for targeting the GABA-A receptor.
Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. Competitive antagonists like the 3,9-diazaspiro[5.5]undecane derivatives bind to the same site as GABA but do not activate the channel, thereby blocking the inhibitory effect of GABA.
Caption: GABA-A receptor signaling and antagonism.
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for GABA-A receptors.
Materials:
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Rat brain cortex membranes (source of GABA-A receptors)
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[³H]Muscimol (radioligand)
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3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride (test compound)
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GABA (for non-specific binding determination)
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Scintillation cocktail and counter
Procedure:
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Membrane Preparation: Homogenize rat brain cortices in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
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Assay Setup: In a 96-well plate, add the membrane preparation, [³H]Muscimol (at a concentration near its Kₔ), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled GABA.
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Incubation: Incubate the plate at 4 °C for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
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Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
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Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Kᵢ value.
Caption: Workflow for GABA-A receptor binding assay.
Experimental Protocol: Electrophysiological Recording
This protocol outlines a whole-cell patch-clamp experiment to characterize the functional effects of the compound on GABA-A receptors expressed in a cell line (e.g., HEK293 cells).
Materials:
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HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α₁β₂γ₂)
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Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
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Borosilicate glass capillaries for pulling patch pipettes
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Intracellular solution (e.g., containing CsCl to isolate chloride currents)
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Extracellular solution (e.g., Krebs solution)
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GABA
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3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride
Procedure:
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Cell Culture: Culture the HEK293 cells expressing the GABA-A receptors on coverslips.
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Patch Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
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Recording: Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution. Obtain a whole-cell patch-clamp recording from a single cell.
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GABA Application: Apply a known concentration of GABA to the cell to elicit a baseline chloride current.
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Compound Application: Co-apply the test compound with GABA, or pre-apply the test compound before GABA application, to observe its effect on the GABA-elicited current.
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Data Acquisition and Analysis: Record the currents and analyze the data to determine the effect of the compound on the amplitude and kinetics of the GABA-A receptor-mediated currents. For an antagonist, a reduction in the current amplitude is expected.
Safety and Handling
Based on the GHS classification for the free base, 3-Methyl-3,9-diazaspiro[5.5]undecane, the following hazards are identified[1]:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is a promising scaffold for the development of novel therapeutics targeting the GABA-A receptor. While specific experimental data for the dihydrochloride salt is currently limited, the information available for the free base and its structurally related analogs strongly suggests its potential as a GABA-A receptor antagonist. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound, paving the way for further research and drug development efforts.
